![molecular formula C10H16O2 B044800 1,3-Adamantanediol CAS No. 5001-18-3](/img/structure/B44800.png)
1,3-Adamantanediol
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Adamantanediol involves multiple steps, starting from adamantane or its derivatives. For example, a study describes the bioconversion of 1-adamantanol to this compound using Streptomyces sp. SA8 oxidation system, highlighting the efficiency of microbial systems in introducing hydroxyl groups into the adamantane framework (Mitsukura et al., 2010). This process showcases the potential for biotechnological approaches to synthesize complex molecules like this compound.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its adamantane core with two hydroxyl groups at the 1 and 3 positions. Research on adamantane derivatives provides insights into the conformational adaptability and structural features of these compounds. For instance, the structural analysis of 1,3-adamantanediamine and related derivatives through X-ray and NMR techniques has revealed detailed information about the bond lengths, angles, and overall three-dimensional structure, which underpin the unique properties of adamantane-based compounds (Saeed et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its hydroxyl groups for further functionalization. Its reactions can lead to the formation of esters, ethers, and other derivatives, expanding its utility in synthetic chemistry. The versatility of this compound is further demonstrated by its role in forming complex structures, such as coordination compounds with metals, which have been explored for their luminescence and magnetic properties (Thuéry et al., 2015).
Physical Properties Analysis
The physical properties of this compound, including melting point, solubility, and crystallinity, are influenced by its adamantane backbone and the presence of hydroxyl groups. These properties are crucial for its applications in material science, where the solid-state behavior and solubility in various solvents determine its usability in formulations and composites.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, reactivity towards various reagents, and stability under different conditions, are essential for its application in synthetic chemistry and materials science. The presence of hydroxyl groups on the adamantane core imparts unique reactivity patterns, allowing for selective transformations and the synthesis of a wide range of adamantane-based derivatives.
Scientific Research Applications
Polymer Science : 1,3-Adamantanediol is used to produce high heat-resistant adamantane-siloxane alternating polymers. This is achieved through palladium-catalyzed silation reactions with compounds like PhMeSiH2 and PhSiH3, leading to polymers with significant heat resistance (Ohshita et al., 2007).
Medicinal Chemistry : The compound has shown pharmacological potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's, surpassing other compounds like amantadine and memantine (Dembitsky et al., 2020). It is also used in various medicinal applications due to its properties in absorption, distribution, metabolism, excretion, hydrophobic effects, ion channels, and as a rigid scaffold (Lamoureux & Artavia, 2010).
Materials Science : this compound serves as a building unit in 3-D porous supramolecular structures and nanomaterials. These materials find applications in gas separation, storage, and heterogeneous catalysis (Nasrallah & Hierso, 2019).
Antibacterial Applications : A derivative, 1,3-dihydroxypropyl adamantane-1-carboxylate, effectively suppresses the growth of Gram-positive bacteria, potentially extending the shelf life of food and cosmetic products (Doležálková et al., 2012).
Synthesis of Novel Compounds : It is involved in the synthesis of novel cyclic thiocarbonate bearing an adamantane moiety and other adamantane derivatives, which have a range of applications including novel polymerization processes (Kameshima et al., 2002).
Shape Memory Materials : Adamantanediol-containing polyurethanes exhibit good mechanical properties and a shape memory effect, important in the development of advanced materials (Zou et al., 2018).
Biotechnological Applications : The compound is also significant in biotechnological applications, such as the production of biodegradable plastics, solvents, and medicines (Kaur et al., 2012).
Safety and Hazards
When handling 1,3-Adamantanediol, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1,3-Adamantanediol are currently unknown
Result of Action
It has been suggested that this compound may have antiviral properties . More research is needed to confirm these effects and to explore other potential impacts of this compound.
properties
IUPAC Name |
adamantane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLCWHCSXCKHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198181 | |
Record name | 1,3-Adamantanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5001-18-3 | |
Record name | 1,3-Adamantanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Adamantanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Adamantanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.